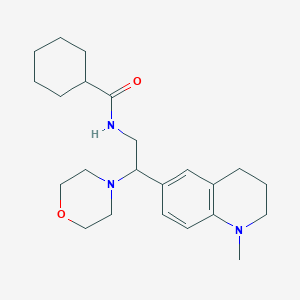

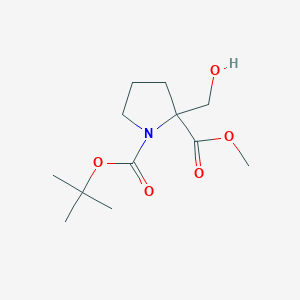

![molecular formula C12H9ClN4 B2753821 6-Chloro-3-(2-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 919721-57-6](/img/structure/B2753821.png)

6-Chloro-3-(2-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-Chloro-3-(2-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine” is a heterocyclic compound . It is part of the 1,2,4-triazole-containing scaffolds, which are unique and present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds like “this compound” often involves the use of 3-amino-1,2,4-triazole as an effective mono- or bi-nucleophile in controlled multidirectional reactions . These reactions lead to the synthesis of a variety of heterocycles .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a unique structure and properties, making it useful in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts . It operates as a main pharmacophore through hydrogen-bonding and dipole interactions with biological receptors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are multidirectional, controlled by the use of 3-amino-1,2,4-triazole as a mono- or bi-nucleophile . This leads to the synthesis of a variety of heterocycles .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Recent studies have focused on the synthesis and characterization of pyridazine derivatives, including 6-Chloro-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine and 6-Chloro-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine. These compounds have been synthesized and characterized using NMR, IR, and mass spectral studies, with their structures confirmed by single-crystal X-ray diffraction. Density functional theory (DFT) calculations were performed to compare theoretical and experimental results, analyzing HOMO-LUMO energy levels, energy gap, softness, and hardness among other quantum chemical parameters. Additionally, Hirshfeld surface analysis and energy frameworks were utilized to understand intermolecular interactions and molecular packing strength (Sallam et al., 2021).

Pharmacological Evaluation

6-Chloro-, 6-morpholino-, and 6-N-methylpiperazino-1,2,4-triazolo[4,3-b]- or 1,2,3,4-tetrazolo[1,5-b]pyridazines have been synthesized and evaluated for their potential in lowering blood pressure without affecting heart rate in rat models. This study highlighted the positive effects of tetra- and triazolopyridazines, contributing to the understanding of their pharmacological properties (Katrusiak et al., 2001).

Antidiabetic Potential

A series of triazolo-pyridazine-6-yl-substituted piperazines were synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, aiming to develop them as anti-diabetic medications. The study revealed strong inhibition potential and excellent antioxidant and insulinotropic activities for selected compounds, highlighting their promise as anti-diabetic drugs (Bindu et al., 2019).

Agrochemical Applications

Pyridazine derivatives have also found applications in the agricultural field, serving as molluscicidal, anti-feedant, insecticidal, herbicidal, and plant growth regulators. A novel pyridazine derivative, 6-Chloro-3-[(4-fluorophenoxy)methyl][1, 2, 4]triazolo[4,3-b]pyridazine, was synthesized, and its structure was confirmed through single-crystal X-ray analysis. Molecular docking studies against the fungus Fusarium oxysporum were conducted, suggesting potential agrochemical uses (Sallam et al., 2022).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

It is likely that the compound interacts with its targets through hydrogen bond accepting and donating characteristics, which allows it to make specific interactions with different target receptors .

Biochemical Pathways

Similar compounds have been reported to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes are involved in various biochemical pathways, and their inhibition can lead to downstream effects.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds .

Result of Action

Based on the reported pharmacological activities of similar compounds, it can be inferred that the compound may have potential therapeutic effects in treating various diseases .

Action Environment

It is known that the compound should be stored under an inert gas (nitrogen or argon) at 2-8°c .

Eigenschaften

IUPAC Name |

6-chloro-3-(2-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4/c1-8-4-2-3-5-9(8)12-15-14-11-7-6-10(13)16-17(11)12/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUFRMXAILDPQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C3N2N=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2753739.png)

![N-(1-phenylethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2753740.png)

![N-(4-methylphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2753741.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(methylthio)benzamide](/img/structure/B2753743.png)

![5-(2-chlorophenyl)-3-(2-methoxyphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2753747.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2753748.png)

![4-butoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2753749.png)

![4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2753754.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2753756.png)